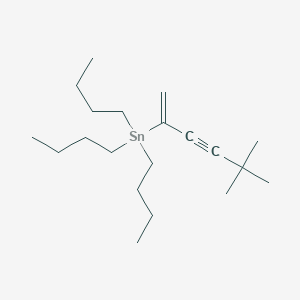
Stannane, tributyl(4,4-dimethyl-1-methylene-2-pentynyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stannane, tributyl(4,4-dimethyl-1-methylene-2-pentynyl)- is a chemical compound with the molecular formula C20H38Sn. It is a type of organotin compound, which means it contains a tin atom bonded to carbon atoms. Organotin compounds are widely used in various industrial applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Stannane, tributyl(4,4-dimethyl-1-methylene-2-pentynyl)- typically involves the reaction of tributylstannane with 4,4-dimethyl-1-methylene-2-pentynyl halide under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of Stannane, tributyl(4,4-dimethyl-1-methylene-2-pentynyl)- may involve large-scale reactors and more stringent control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Stannane, tributyl(4,4-dimethyl-1-methylene-2-pentynyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: It can be reduced to form lower oxidation state organotin compounds.
Substitution: The tributyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of organotin derivatives.
Scientific Research Applications
Stannane, tributyl(4,4-dimethyl-1-methylene-2-pentynyl)- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound can be used in studies involving organotin toxicity and its effects on biological systems.
Medicine: Research into potential therapeutic applications of organotin compounds includes their use as antifungal and anticancer agents.
Industry: It is used in the production of polymers, coatings, and other materials due to its stabilizing properties.
Mechanism of Action
The mechanism by which Stannane, tributyl(4,4-dimethyl-1-methylene-2-pentynyl)- exerts its effects involves the interaction of the tin atom with various molecular targets. The tin atom can form bonds with other atoms or molecules, leading to changes in their chemical properties. This interaction can affect biological pathways, such as enzyme activity and cellular signaling, which is why organotin compounds are of interest in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
- Stannane, tributyl(4-methyl-1-methylene-2-pentynyl)-
- Stannane, tributyl(4,4-dimethyl-1-methylene-2-butynyl)-
- Stannane, tributyl(4,4-dimethyl-1-methylene-2-hexynyl)-
Uniqueness
Stannane, tributyl(4,4-dimethyl-1-methylene-2-pentynyl)- is unique due to the specific arrangement of its molecular structure, which imparts distinct chemical properties. The presence of the 4,4-dimethyl-1-methylene-2-pentynyl group influences its reactivity and stability, making it suitable for specific applications that other similar compounds may not be able to fulfill.
Properties
CAS No. |
650605-93-9 |
|---|---|
Molecular Formula |
C20H38Sn |
Molecular Weight |
397.2 g/mol |
IUPAC Name |
tributyl(5,5-dimethylhex-1-en-3-yn-2-yl)stannane |
InChI |
InChI=1S/C8H11.3C4H9.Sn/c1-5-6-7-8(2,3)4;3*1-3-4-2;/h1H2,2-4H3;3*1,3-4H2,2H3; |
InChI Key |
NOVRRAAJGIDZNX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C(=C)C#CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


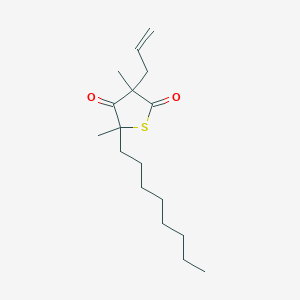
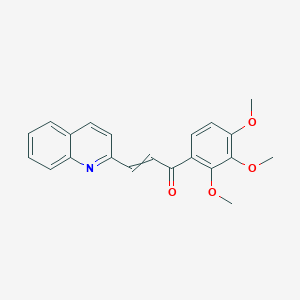
![6,6'-(1,4-Phenylene)bis[2,3-bis(4-fluorophenyl)quinoxaline]](/img/structure/B15168887.png)
![Acetamide,N-cyclohexyl-N-methyl-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B15168894.png)
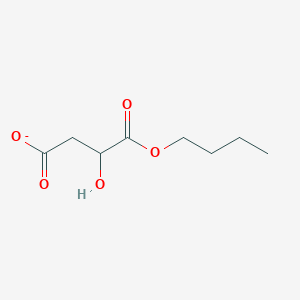
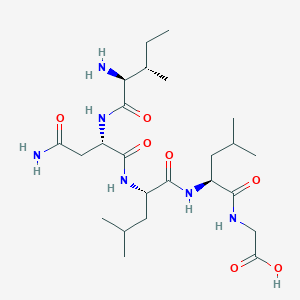
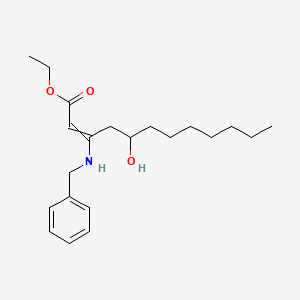
![Benzene, [(1E)-2-[(bromomethyl)sulfonyl]ethenyl]-](/img/structure/B15168908.png)

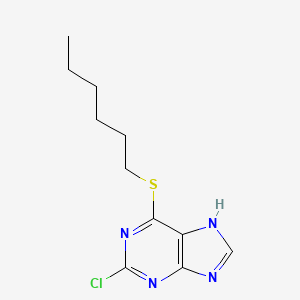
![Methanesulfonamide, N-[7-(trifluoromethyl)-9H-carbazol-2-yl]-](/img/structure/B15168931.png)

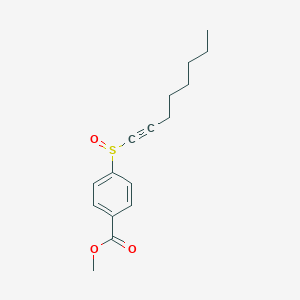
![N-(3,5-Dimethylphenyl)-N-[4-(3-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]urea](/img/structure/B15168971.png)
